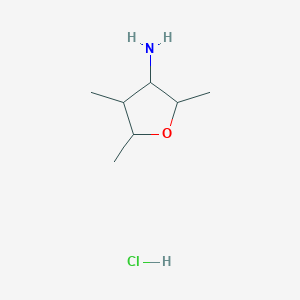

2,4,5-Trimethyloxolan-3-amine hydrochloride

Description

Properties

IUPAC Name |

2,4,5-trimethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-4-5(2)9-6(3)7(4)8;/h4-7H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLQZNWZKIIJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1N)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyloxolan-3-amine hydrochloride typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate precursors, such as 2,4,5-trimethyl-1,3-diol, under acidic conditions.

Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with the oxolane ring.

Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 2,4,5-Trimethyloxolan-3-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyloxolan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2,4,5-Trimethyloxolan-3-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used in studies to understand the biological activity of related compounds.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The oxolane ring may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

(a) (3S)-Oxolan-3-amine Hydrochloride (C₄H₁₀ClNO)

- Structure : Lacks methyl groups on the oxolane ring.

- Applications : Used as a chiral building block in organic synthesis.

(b) 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine Hydrochloride (C₁₂H₁₅ClF₃NO)

- Structure : Features a bulky trifluoromethylphenyl group instead of methyl substituents.

- Properties : Enhanced electron-withdrawing effects from the CF₃ group may alter reactivity and binding affinity in medicinal chemistry applications .

Non-Oxolane Amine Hydrochlorides

(a) Trimethylamine Hydrochloride (C₃H₁₀ClN)

(b) Memantine Hydrochloride (C₁₂H₂₁N·HCl)

(c) Berberine Hydrochloride (C₂₀H₁₈ClNO₄)

- Structure: Isoquinoline alkaloid with a planar aromatic system.

- Properties: Broad antimicrobial activity due to intercalation with DNA/RNA. The conjugated system enables fluorescence, unlike the non-aromatic oxolane derivative .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2,4,5-Trimethyloxolan-3-amine HCl | C₇H₁₄ClNO | 163.65 | 3 methyl groups, oxolane ring |

| (3S)-Oxolan-3-amine HCl | C₄H₁₀ClNO | 123.58 | Unsubstituted oxolane ring |

| Trimethylamine HCl | C₃H₁₀ClN | 95.57 | Tertiary amine |

| Memantine HCl | C₁₂H₂₂ClN | 215.76 | Adamantane backbone |

Table 2: Pharmacological and Physical Properties*

| Compound Name | Solubility (Water) | LogP (Predicted) | Key Applications |

|---|---|---|---|

| 2,4,5-Trimethyloxolan-3-amine HCl | Moderate | 1.2 | Synthetic intermediate |

| (3S)-Oxolan-3-amine HCl | High | -0.5 | Chiral synthesis |

| Memantine HCl | Low | 3.1 | Neurological disorders |

| Berberine HCl | Low | 2.1 | Antimicrobial agent |

*Note: Melting points and exact solubility data are unavailable in referenced sources.

Research Findings and Implications

- Lipophilicity : The methyl groups in 2,4,5-trimethyloxolan-3-amine hydrochloride increase its LogP (predicted 1.2) compared to (3S)-oxolan-3-amine hydrochloride (LogP -0.5), suggesting better membrane permeability .

- Stability : Hydrochloride salts of aliphatic amines (e.g., trimethylamine HCl) exhibit superior stability in aqueous formulations compared to free bases, a trait shared by the target compound .

Biological Activity

2,4,5-Trimethyloxolan-3-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,4,5-Trimethyloxolan-3-amine hydrochloride is characterized by its oxolane ring structure with three methyl groups at positions 2, 4, and 5. The hydrochloride form enhances its solubility and stability in biological systems.

Molecular Formula: CHClN

Molecular Weight: 150.65 g/mol

CAS Number: 2044712-93-6

Research indicates that 2,4,5-trimethyloxolan-3-amine hydrochloride exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may play a role in its therapeutic effects.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

Pharmacological Effects

The pharmacological effects of 2,4,5-trimethyloxolan-3-amine hydrochloride can be summarized as follows:

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of 2,4,5-trimethyloxolan-3-amine hydrochloride demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes. The study attributed these effects to the modulation of glutamatergic signaling pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4,5-Trimethyloxolan-3-amine hydrochloride with high purity?

- Methodological Approach : Optimize reaction conditions (e.g., solvent polarity, temperature) for the nucleophilic substitution of oxolane derivatives with methyl groups, followed by amine hydrochlorination. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted trimethylamine or byproducts .

- Validation : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity using HPLC-UV (C18 column, 220 nm) with ≥98% purity as a benchmark.

Q. How should researchers safely handle and store 2,4,5-Trimethyloxolan-3-amine hydrochloride?

- Safety Protocols : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

- Risk Mitigation : Although GHS classification is unavailable for this compound, analogous hydrochlorides (e.g., triethylamine HCl) suggest potential skin/eye irritation (H315, H319) and respiratory sensitization (H335). Conduct a patch test prior to large-scale use .

Q. What spectroscopic methods are suitable for structural characterization?

- Techniques :

- ¹H/¹³C NMR : Identify amine proton shifts (δ 1.5–2.5 ppm) and oxolane ring signals (δ 3.5–4.5 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- FT-IR : Confirm N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for 2,4,5-Trimethyloxolan-3-amine hydrochloride?

- Root Cause Analysis : Variability may arise from competing side reactions (e.g., over-alkylation) or moisture-sensitive intermediates. Conduct kinetic studies (e.g., in situ IR) to track intermediate formation .

- Optimization Strategy : Use anhydrous solvents (e.g., THF over DCM) and controlled stoichiometry (1:1.05 amine:alkylating agent). Include a chelating agent (e.g., NaI) to enhance reactivity in SN2 pathways .

Q. What analytical strategies detect trace impurities in this compound, and how are they quantified?

- Impurity Profiling :

- LC-MS/MS : Identify methylated byproducts (e.g., N,N-dimethyl derivatives) using a Q-TOF mass spectrometer in positive ion mode. Calibrate with reference standards .

- ICP-OES : Screen for residual metal catalysts (e.g., Pd, Ni) below 10 ppm, critical for pharmacological applications .

- Data Interpretation : Apply threshold limits per ICH Q3A guidelines (e.g., ≤0.1% for unknown impurities).

Q. How does the hydrochloride salt form influence stability under accelerated storage conditions?

- Stability Study Design :

- Conditions : 40°C/75% RH for 6 months (ICH Q1A). Monitor via HPLC for degradation products (e.g., oxolane ring hydrolysis).

- Key Findings : Hydrochlorides generally exhibit superior stability vs. free bases due to reduced hygroscopicity. However, prolonged exposure to light may induce amine oxidation, requiring antioxidants (e.g., BHT) in formulations .

Critical Research Gaps

- Metabolic Pathways : No in vitro/in vivo ADME data available. Proposed studies: Microsomal incubation (human liver S9 fraction) to assess CYP450-mediated metabolism .

- Synthase Inhibition : Screen against enzymatic targets (e.g., monoamine oxidases) using fluorometric assays, referencing protocols for arylcyclohexylamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.